N-{3-[1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-{3-[1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide is a useful research compound. Its molecular formula is C21H20N6O2S and its molecular weight is 420.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-{3-[1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide is a complex chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Triazole Ring : Known for its role in various biological activities.
- Thiadiazole Moiety : Often associated with antimicrobial and anticancer properties.
- Methoxybenzamide Group : Enhances solubility and bioavailability.
Structural Formula
The chemical structure can be represented as follows:
Antimicrobial Activity
Research has indicated that compounds containing triazole and thiadiazole moieties exhibit significant antimicrobial properties. For instance, a study evaluated various derivatives against Mycobacterium tuberculosis (Mtb) and reported promising results for similar compounds with IC50 values ranging from 2.03 μM to 7.05 μM against Mtb H37Ra .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Target Pathogen | IC50 (μM) | Reference |
---|---|---|---|
IT10 | Mtb H37Ra | 2.32 | |
IT06 | Mtb H37Ra | 2.03 | |
Compound A | Non-tuberculous Mycobacteria | >100 |
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. A related study highlighted the importance of structural modifications in enhancing cytotoxic activity against cancer cell lines. The presence of electron-donating groups was found to increase potency significantly .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
The mechanisms through which this compound exerts its biological effects are not fully elucidated but are believed to involve:
- Inhibition of Key Enzymes : Similar compounds have shown inhibition of enzymes critical for bacterial and cancer cell survival.
- Disruption of Cellular Processes : The compound may interfere with DNA replication or protein synthesis in target cells.
Case Study 1: Antitubercular Activity
A series of benzo-imidazo-thiazole derivatives were synthesized and tested for their antitubercular activity. The most active derivative demonstrated selective inhibition against Mtb while showing minimal toxicity towards human lung fibroblast cells . This selective action suggests that structural features similar to those in this compound might contribute to its efficacy.
Case Study 2: Anticancer Screening
In another study focused on anticancer activity, various derivatives were screened against multiple cancer cell lines. The results indicated that modifications in the thiadiazole ring significantly influenced cytotoxicity profiles. Compounds with specific substitutions showed enhanced activity against both NIH/3T3 and A549 cell lines .
Properties
IUPAC Name |
N-[3-[1-(2,5-dimethylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2S/c1-12-8-9-13(2)17(10-12)27-14(3)18(24-26-27)19-22-21(30-25-19)23-20(28)15-6-5-7-16(11-15)29-4/h5-11H,1-4H3,(H,22,23,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAFVQUCGWJFIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC(=CC=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.